1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a benzothiazole moiety, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via nucleophilic substitution reactions.
Attachment of the Chloromethylphenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20ClN3O2S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-11-6-7-13(9-14(11)20)23-10-12(8-17(23)24)18(25)22-19-21-15-4-2-3-5-16(15)26-19/h6-7,9,12H,2-5,8,10H2,1H3,(H,21,22,25) |
InChI Key |
RJQFCRUYZVCEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)CCCC4)Cl |
Origin of Product |
United States |
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